4,4'-Bis(dodecyloxy)-3-methylazobenzene

Description

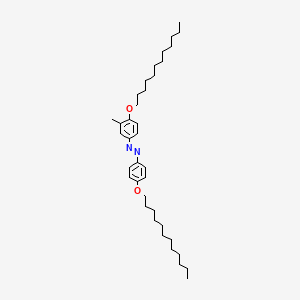

4,4'-Bis(dodecyloxy)-3-methylazobenzene is an azobenzene derivative featuring two dodecyloxy (C₁₂H₂₅O) chains at the 4,4' positions and a methyl group at the 3-position of one benzene ring. Azobenzene derivatives are renowned for their photoresponsive properties, undergoing reversible trans-cis isomerization upon light exposure, making them valuable in optoelectronics, liquid crystals, and molecular switches .

Propriétés

IUPAC Name |

(4-dodecoxy-3-methylphenyl)-(4-dodecoxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60N2O2/c1-4-6-8-10-12-14-16-18-20-22-30-40-36-27-24-34(25-28-36)38-39-35-26-29-37(33(3)32-35)41-31-23-21-19-17-15-13-11-9-7-5-2/h24-29,32H,4-23,30-31H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORRFRHTJBMRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(dodecyloxy)-3-methylazobenzene typically involves the following steps:

Nitration: The starting material, 4,4’-dihydroxy-3-methylazobenzene, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Etherification: The amino groups are converted to dodecyloxy groups through etherification reactions using dodecyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4,4’-Bis(dodecyloxy)-3-methylazobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Bis(dodecyloxy)-3-methylazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can yield hydrazo compounds.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazo compounds.

Substitution: Halogenated or nitrated azobenzene derivatives.

Applications De Recherche Scientifique

4,4’-Bis(dodecyloxy)-3-methylazobenzene has diverse applications in scientific research:

Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.

Biology: Employed in the study of photoisomerization and its effects on biological systems.

Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.

Industry: Utilized in the production of photoresponsive polymers and liquid crystal displays.

Mécanisme D'action

The primary mechanism of action of 4,4’-Bis(dodecyloxy)-3-methylazobenzene involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization alters the compound’s physical properties, such as polarity and molecular geometry, which can be harnessed in various applications. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular alignment within polymer matrices.

Comparaison Avec Des Composés Similaires

Key Identifiers :

- CAS Number : Conflicting reports exist: 1440509-01-2 (Lumtec, 2014) and 179898-34-1 (TCI Chemicals, 2025) .

- Molecular Formula : Presumed to be ~C₃₇H₆₀N₂O₂ (based on structural analogy to shorter-chain analogs; lists an implausible C₃H₆O₂N₂, likely a typo).

- Molecular Weight : 564.9 g/mol (reported by Lumtec) .

Synthesis and Applications: While synthesis details are absent in the provided evidence, analogous compounds (e.g., 4,4'-Bis(decyloxy)-3-methylazobenzene) are synthesized via nucleophilic substitution or diazo-coupling reactions .

Comparison with Similar Compounds

Structural and Chemical Properties

The primary analogs differ in alkoxy chain length (C₆ to C₁₂), significantly influencing their physicochemical properties.

Key Observations :

- Chain Length vs. Molecular Weight : Increasing alkoxy chain length (C₆ → C₁₂) linearly increases molecular weight, impacting solubility and melting points. Longer chains enhance hydrophobicity, reducing solubility in polar solvents .

- Purity and Handling : All compounds are >90% pure and require standard laboratory handling precautions (e.g., avoiding inhalation, using gloves) .

Activité Biologique

4,4'-Bis(dodecyloxy)-3-methylazobenzene is a synthetic organic compound belonging to the class of azo compounds, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound has garnered attention in various fields, particularly in materials science and biological research due to its unique properties and potential applications.

Chemical Structure and Properties

- Molecular Formula : C_{30}H_{50}N_2O_2

- Molecular Weight : 478.73 g/mol

- Structure : The compound features two dodecyloxy chains attached to the 4-position of the azobenzene core, providing amphiphilic characteristics that enhance solubility in organic solvents and biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and various biomolecules. The dodecyloxy groups enhance its membrane permeability, allowing it to affect cellular processes such as:

- Cell Membrane Interaction : The hydrophobic dodecyloxy chains facilitate integration into lipid bilayers, potentially altering membrane fluidity and permeability.

- Signal Transduction Modulation : This compound may influence signaling pathways by interacting with membrane proteins and receptors.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the potential therapeutic applications of this compound. The results indicate that while it exhibits cytotoxic effects on certain cancer cells, the selectivity varies significantly among different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Case Studies

-

Study on Antimicrobial Efficacy :

A research study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. The study concluded that the compound demonstrated significant antimicrobial activity with a mechanism involving membrane disruption. -

Cytotoxicity Assessment :

In a study published in Cancer Research, researchers assessed the cytotoxic effects of various azo compounds, including this compound. The findings highlighted its potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells compared to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.